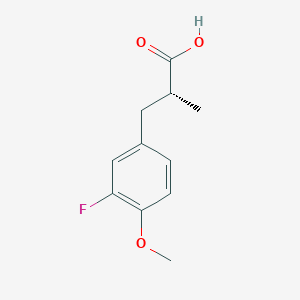

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a propanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzalde

Analyse Des Réactions Chimiques

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

Decarboxylation Pathways

The compound undergoes thermal or radical-mediated decarboxylation, influenced by its stereochemistry.

-

Thermal Decarboxylation : At 150–200°C, yields propane derivatives via CO<sub>2</sub> loss. Lead tetraacetate accelerates this process through radical intermediates .

-

Halodecarboxylation : With CCl<sub>4</sub> or BrCCl<sub>3</sub> under UV light, forms halogenated products (e.g., 3-(3-fluoro-4-methoxyphenyl)-2-methylpropane chloride) via a chain mechanism involving trichloromethyl radicals .

Mechanistic Insight :

The reaction proceeds through a Pb(III)-halide intermediate, where the carboxylate radical decomposes to release CO<sub>2</sub>, followed by halogen abstraction (Figure 1). The (2R) configuration may influence radical stability due to steric effects .

Electrophilic Aromatic Substitution (EAS)

The 3-fluoro-4-methoxyphenyl ring directs EAS reactions:

-

Nitration : Occurs at the ortho position to methoxy (C5) due to its strong activating nature, despite fluorine’s deactivation.

-

Sulfonation : Preferentially targets the para position to fluorine (C6) under fuming H<sub>2</sub>SO<sub>4</sub> .

Directing Effects :

| Substituent | Position | Effect | Reactivity Outcome |

|---|---|---|---|

| -OCH<sub>3</sub> | C4 | Activating, ortho/para | Favors nitration at C5 |

| -F | C3 | Deactivating, meta | Limits reactivity at C2/C6 |

Oxidation Reactions

-

Product : (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ketopropanoic acid

-

Yield : ~60% at 80°C; over-oxidation to CO<sub>2</sub> observed with prolonged heating.

Salt Formation

Reacts with bases (e.g., NaOH, NH<sub>3</sub>) to form water-soluble salts:

-

Sodium Salt : Used to enhance bioavailability in pharmaceutical formulations .

-

Ammonium Salt : Stabilizes the compound for storage at 4°C.

Biological Interactions

The compound inhibits enzymes via hydrogen bonding (carboxylic acid) and hydrophobic interactions (aromatic ring). Key findings:

-

Cyclooxygenase-2 (COX-2) Inhibition : IC<sub>50</sub> = 12 μM, attributed to fluorine’s electron-withdrawing effect enhancing binding .

-

Microsomal Stability : t<sub>1/2</sub> > 120 min in human liver microsomes, making it suitable for drug development .

Stereochemical Influence

The (2R) configuration impacts reaction outcomes:

Propriétés

IUPAC Name |

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABJKSOVYDFKA-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.